2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
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Scientific Research Applications
Cytochrome P450 Enzyme Inhibition
Research indicates that compounds structurally similar to 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide have been involved in studies focusing on the inhibition of Cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, and understanding their inhibition is vital for predicting drug-drug interactions when multiple drugs are co-administered to patients. The study highlights the importance of selective chemical inhibitors in elucidating the involvement of specific CYP isoforms, suggesting potential relevance in pharmacokinetics and drug development research (Khojasteh et al., 2011).
Cyclooxygenase Inhibition
Vicinally disubstituted pyridazinones, a group to which the compound may be related, have shown potent and selective inhibition of COX-2 enzymes. A study on a similar compound, ABT-963, demonstrated excellent selectivity and potential for treating pain and inflammation associated with conditions like arthritis. This suggests that the compound might have therapeutic applications, potentially in the context of inflammatory conditions (Asif, 2016).
Synthesis of Bioactive Heterocycles
The pyrazole moiety, which is part of the compound's structure, is recognized as a pharmacophore in many biologically active compounds. It serves as a template for combinatorial and medicinal chemistry. Pyrazoles are used as synthons in organic synthesis and have displayed a wide range of biological activities, including anticancer and anti-inflammatory effects. The synthesis of pyrazole-appended heterocyclic skeletons has been achieved under various conditions, indicating the compound's potential as a versatile intermediate in the synthesis of bioactive molecules (Dar & Shamsuzzaman, 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit acetylcholinesterase (ache), an important enzyme in acetylcholine hydrolysis . This suggests that the compound might also target AChE or similar enzymes.
Biochemical Pathways
The compound might affect the cholinergic transmission pathway. In Alzheimer’s disease, a decrease in cholinergic transmission impairs cognitive functions. Acetylcholine deficiency is important in the development of disease symptoms . By inhibiting AChE, the compound could potentially increase acetylcholine levels, thereby affecting this pathway.
Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-16-18-14-25-28(19-10-6-7-11-20(19)30-2)22(18)23(27-26-16)31-15-21(29)24-13-12-17-8-4-3-5-9-17/h3-11,14H,12-13,15H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGSXJQKDFDGEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NCCC3=CC=CC=C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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